N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N,N-Diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidinone core. Key structural elements include:
- A furan-2-yl substituent at the 5-position, contributing to π-π interactions and solubility modulation.
- A phenyl group at the 3-position, enhancing lipophilicity and binding affinity.
- A sulfanyl-acetamide side chain at the 2-position, with N,N-diethyl substitution, influencing pharmacokinetic properties such as metabolic stability .
This compound is hypothesized to exhibit pharmacological activities based on structural analogs, including anti-inflammatory, antimicrobial, or anti-exudative effects .
Properties
IUPAC Name |
N,N-diethyl-2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-3-24(4-2)18(26)14-30-22-23-20-19(16(13-29-20)17-11-8-12-28-17)21(27)25(22)15-9-6-5-7-10-15/h5-13H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVUXMUENZUSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC2=C(C(=CS2)C3=CC=CO3)C(=O)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through the cyclization of appropriate starting materials under controlled conditions. The furan ring is then introduced via a coupling reaction, followed by the addition of the sulfanylacetamide group through nucleophilic substitution reactions. The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The use of high-throughput screening and process optimization techniques can further enhance the scalability and cost-effectiveness of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thieno[2,3-d]pyrimidine core can be reduced to form dihydro derivatives.
Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Key Observations :
- Core Flexibility: Replacing the thieno[2,3-d]pyrimidinone core with triazole (e.g., ) reduces planarity but retains anti-inflammatory activity.
- Substituent Effects: Furan vs. N,N-Diethyl vs. N-Aryl: Diethyl substitution on the acetamide (target compound) may reduce metabolic degradation compared to N-aryl analogs (). Phenyl vs. Allyl: The 3-phenyl group (target) likely enhances aromatic stacking versus the allyl group in , which may confer conformational flexibility.
Pharmacological Activity Comparison
Anti-Exudative and Anti-Inflammatory Effects
- Triazole Derivatives: 2-((4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrated 68–74% inhibition of exudate volume in rat models at 10 mg/kg, comparable to diclofenac (8 mg/kg). Activity is attributed to the triazole core’s ability to modulate cyclooxygenase (COX) pathways.
Antimicrobial Activity
- Thieno[2,3-d]pyrimidinone Derivatives: Substitution with 5-methylfuran and allyl groups () enhanced activity against S. aureus (MIC = 8 µg/mL), likely due to increased hydrophobic interactions.
- N,N-Diethyl Acetamide : The diethyl group in the target compound may reduce polarity, improving penetration through bacterial membranes compared to polar N-aryl analogs ().
Hydrogen Bonding and Solubility
- Crystal Packing : Related acetamides (e.g., ) exhibit intermolecular N–H···O and C–H···S bonds, forming dimeric motifs. The diethyl group in the target compound may disrupt such packing, enhancing solubility versus N-aryl derivatives.
- logP Predictions : The 3-phenyl and diethyl groups likely increase logP (~3.5) compared to triazole analogs (logP ~2.1), suggesting better blood-brain barrier penetration .
Biological Activity
N,N-diethyl-2-{[5-(furan-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a thieno[2,3-d]pyrimidine core with a furan moiety and a sulfanyl group, which may contribute to its biological properties. The molecular formula is noted as C₁₈H₁₉N₃O₂S, with a molecular weight of approximately 345.43 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound potentially inhibits cell proliferation by inducing apoptosis in cancer cells. It may act on specific signaling pathways such as the MAPK/ERK pathway that are crucial for cell survival and proliferation.
- Case Studies : In vitro studies demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics.
Antimicrobial Activity
There is evidence suggesting antimicrobial properties associated with this class of compounds:
- Evaluation : The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a broad spectrum of activity with minimal inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL.
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes and interference with nucleic acid synthesis.
Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects:
- In Vivo Studies : Animal models of inflammation showed that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Potential Applications : This suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Data Summary Table
| Biological Activity | Mechanism | Case Study Reference | IC50/MIC Values |
|---|---|---|---|
| Anticancer | Induces apoptosis via MAPK/ERK pathway | In vitro studies on breast/lung cancer cells | 10 - 30 µM |
| Antimicrobial | Disruption of cell membranes | Tests against Gram-positive/negative bacteria | 20 - 50 µg/mL |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | Animal models of inflammation | Not specified |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing thieno[2,3-d]pyrimidin-4-one derivatives like this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with cyclization of substituted thiophenes with pyrimidine precursors. For example, Paal-Knorr condensation can introduce furan rings, while sulfanyl acetamide groups are added via nucleophilic substitution. Key steps include:
- Alkylation of thiol intermediates with α-chloroacetamides (e.g., using KOH as a base) .
- Cyclocondensation under reflux with catalysts like acetic acid or DMF .
- Optimization : Reaction yields are sensitive to solvent polarity, temperature, and stoichiometry. A table from literature shows varying yields under different conditions:
| Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DMF | 120 | None | 62 |
| Ethanol | 80 | AcOH | 78 |
| THF | 65 | K₂CO₃ | 45 |
| Adapted from thienopyrimidine synthesis protocols . |
Q. What analytical techniques are critical for confirming the molecular structure and purity of this compound?
- Structural Confirmation :
- X-ray crystallography resolves the spatial arrangement of the thienopyrimidine core, furan substituent, and sulfanyl acetamide group. Monoclinic crystal systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 14.9176 Å, b = 8.1180 Å) are commonly reported .
- NMR spectroscopy identifies proton environments:
- Furan protons appear as doublets at δ 6.2–7.4 ppm.
- Thienopyrimidine methyl groups resonate near δ 2.1–2.5 ppm .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Antimicrobial Screening : Broth microdilution assays against Staphylococcus aureus (MIC values) and Candida albicans (IC₅₀) are standard. Thienopyrimidine derivatives show MIC ranges of 8–64 µg/mL depending on substituents .
- Anti-inflammatory Testing : Carrageenan-induced rat paw edema models measure % inhibition of swelling at 1–10 mg/kg doses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?
- Key Modifications :
- Furan ring substitution : Replacing the 2-furyl group with 3-thienyl or pyridyl moieties alters electron density and binding affinity .
- Sulfanyl linker optimization : Replacing sulfur with sulfone or methylene groups impacts solubility and metabolic stability .
Q. What experimental strategies address contradictions in biological activity data across different assays?
- Case Example : If a compound shows high in vitro antimicrobial activity but low in vivo efficacy:
- Pharmacokinetic Analysis : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify rapid clearance .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to improve bioavailability .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- ADME Prediction : Tools like SwissADME predict key parameters:
- Lipophilicity : LogP = 3.2 (optimal range: 2–5).
- Permeability : Caco-2 cell model suggests moderate absorption (Papp = 12 × 10⁻⁶ cm/s) .
Data Contradiction Analysis Example
Scenario : Conflicting cytotoxicity results in MTT vs. resazurin assays.
- Root Cause :
- MTT Assay : May underestimate viability due to mitochondrial dysfunction unrelated to apoptosis.
- Resazurin Assay : Measures metabolic activity, which can overestimate cell survival in stressed cells.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
